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Compound of Interest

Compound Name: 2-Amino-4-bromobenzothiazole

Cat. No.: B1271170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-Amino-4-bromobenzothiazole, a heterocyclic compound of interest in medicinal

chemistry and materials science. This document details the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its

identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Amino-4-bromobenzothiazole.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.85 broad s - 2H -NH₂

7.65 d 7.5 1H Ar-H

7.41 d 7.6 1H Ar-H

6.91 t 7.7 1H Ar-H

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

167.6 C=N (Thiazole ring)

151.3 C-N (Thiazole ring)

132.1 Ar-C

129.2 Ar-C

122.5 Ar-CH

121.0 Ar-CH

110.9 Ar-C-Br

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data
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Wavenumber (ν) cm⁻¹ Assignment

3450 N-H stretch (asymmetric)

3272 N-H stretch (symmetric)

1632 N-H bend (scissoring)

1530 C=N stretch (thiazole ring)

Table 4: High-Resolution Mass Spectrometry (HRMS)
Data

Ion Calculated m/z Found m/z

[M+H]⁺ 228.9401 228.9404

Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The

following protocols are representative of the methodologies employed for the spectroscopic

characterization of 2-Amino-4-bromobenzothiazole.

Synthesis and Sample Preparation
2-Amino-4-bromobenzothiazole was synthesized via the oxidative cyclization of a resin-

bound N-acyl,N'-phenylthiourea precursor using bromine in acetic acid.[1] The crude product

was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane, 2:3) or by

crystallization from ethanol to yield a white solid.[1] For spectroscopic analysis, the purified

solid was dissolved in an appropriate deuterated solvent (for NMR) or prepared as a KBr pellet

(for IR).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. The purified sample

of 2-Amino-4-bromobenzothiazole was dissolved in deuterated dimethyl sulfoxide (DMSO-

d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was obtained using a Fourier-transform infrared spectrometer. A small

amount of the solid 2-Amino-4-bromobenzothiazole was mixed with dry potassium bromide

(KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400

cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectral data were acquired on a time-of-flight (TOF) or Orbitrap mass

spectrometer equipped with an electrospray ionization (ESI) source. The purified compound

was dissolved in a suitable solvent and introduced into the mass spectrometer. The data was

collected in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of an organic compound like 2-Amino-4-bromobenzothiazole.
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Caption: General workflow for the spectroscopic characterization of 2-Amino-4-
bromobenzothiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1271170#spectroscopic-
characterization-of-2-amino-4-bromobenzothiazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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